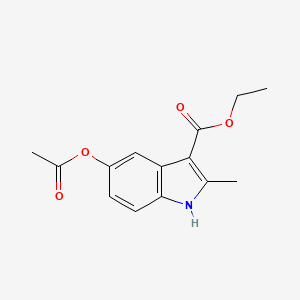
ethyl 5-(acetyloxy)-2-methyl-1H-indole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 5-(acetyloxy)-2-methyl-1H-indole-3-carboxylate, also known as AM-630, is a synthetic cannabinoid receptor antagonist that has been widely used in scientific research. It was first synthesized in 1999 by researchers at the University of Connecticut and has since been used in numerous studies to investigate the physiological and biochemical effects of the endocannabinoid system.
作用机制
Ethyl 5-(acetyloxy)-2-methyl-1H-indole-3-carboxylate acts as a selective antagonist of the cannabinoid receptor type 2 (CB2). It binds to the CB2 receptor with high affinity and blocks the activation of the receptor by endogenous cannabinoids such as anandamide and 2-arachidonoylglycerol. By blocking the CB2 receptor, ethyl 5-(acetyloxy)-2-methyl-1H-indole-3-carboxylate inhibits the downstream signaling pathways that are involved in the physiological and pathological effects of the endocannabinoid system.
Biochemical and Physiological Effects:
ethyl 5-(acetyloxy)-2-methyl-1H-indole-3-carboxylate has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. It has also been shown to reduce anxiety-like behavior in animal models of anxiety and depression. Additionally, ethyl 5-(acetyloxy)-2-methyl-1H-indole-3-carboxylate has been shown to reduce food intake and body weight in animal models of obesity and diabetes.
实验室实验的优点和局限性
One of the main advantages of ethyl 5-(acetyloxy)-2-methyl-1H-indole-3-carboxylate is its high selectivity for the CB2 receptor. This allows researchers to study the specific effects of CB2 receptor blockade without affecting other receptors in the endocannabinoid system. However, one limitation of ethyl 5-(acetyloxy)-2-methyl-1H-indole-3-carboxylate is its relatively low potency compared to other cannabinoid receptor antagonists. This can limit its effectiveness in certain experimental settings.
未来方向
There are several future directions for research involving ethyl 5-(acetyloxy)-2-methyl-1H-indole-3-carboxylate. One area of interest is the role of the endocannabinoid system in the regulation of immune function. ethyl 5-(acetyloxy)-2-methyl-1H-indole-3-carboxylate has been shown to have immunomodulatory effects in animal models of inflammation and autoimmune disease, suggesting that CB2 receptor blockade may be a potential therapeutic strategy for these conditions. Another area of interest is the role of the endocannabinoid system in the regulation of cancer progression. ethyl 5-(acetyloxy)-2-methyl-1H-indole-3-carboxylate has been shown to inhibit the growth and metastasis of several types of cancer cells, suggesting that CB2 receptor blockade may be a potential anti-cancer therapy.
合成方法
The synthesis of ethyl 5-(acetyloxy)-2-methyl-1H-indole-3-carboxylate involves a multi-step process that begins with the reaction of 2-methylindole-3-carboxylic acid with acetic anhydride to produce 2-methyl-5-acetoxyindole-3-carboxylic acid. This intermediate is then reacted with ethyl iodide in the presence of potassium carbonate to yield ethyl 5-(acetyloxy)-2-methyl-1H-indole-3-carboxylate.
科学研究应用
Ethyl 5-(acetyloxy)-2-methyl-1H-indole-3-carboxylate has been widely used in scientific research to investigate the role of the endocannabinoid system in various physiological and pathological processes. It has been used to study the effects of cannabinoid receptor antagonists on pain, inflammation, anxiety, and addiction. It has also been used to investigate the role of the endocannabinoid system in the regulation of appetite, metabolism, and energy balance.
属性
IUPAC Name |
ethyl 5-acetyloxy-2-methyl-1H-indole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-4-18-14(17)13-8(2)15-12-6-5-10(7-11(12)13)19-9(3)16/h5-7,15H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJLPFJJDYYRIQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C1C=C(C=C2)OC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

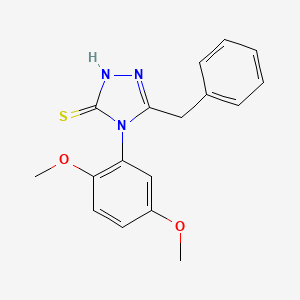
![3-methyl-N'-[(2-methyl-3-furoyl)oxy]benzenecarboximidamide](/img/structure/B5791742.png)

![N-[(4-methoxy-1-naphthyl)methyl]-4-methylaniline](/img/structure/B5791749.png)
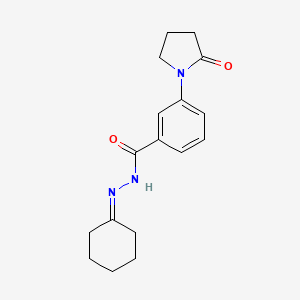
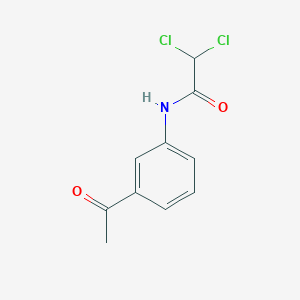
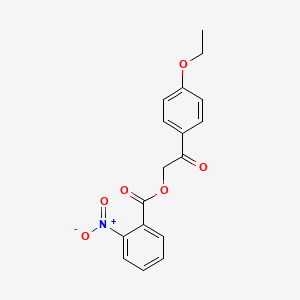
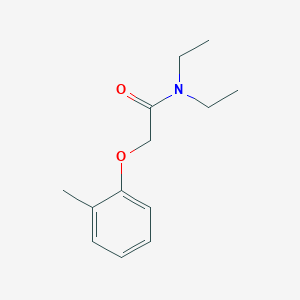
![5-{[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5791779.png)
![methyl 5-{[(4-amino-5-propyl-4H-1,2,4-triazol-3-yl)thio]methyl}-2-furoate](/img/structure/B5791784.png)
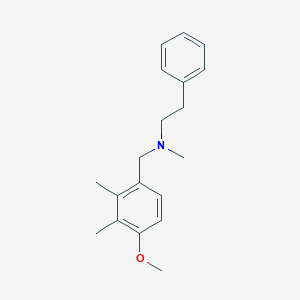
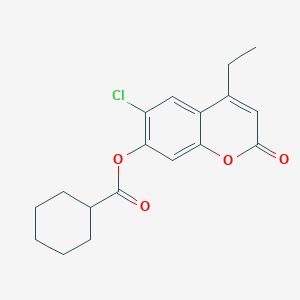
![1-[(2,4,5-trichlorophenoxy)acetyl]pyrrolidine](/img/structure/B5791809.png)
![3-[5-(2-biphenylyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5791823.png)